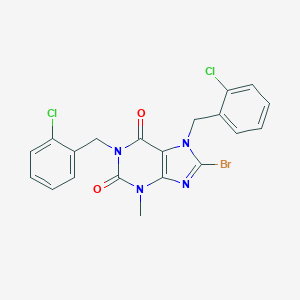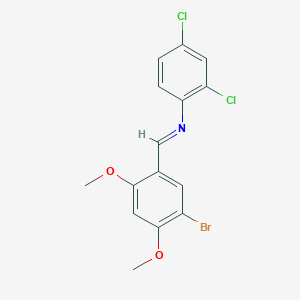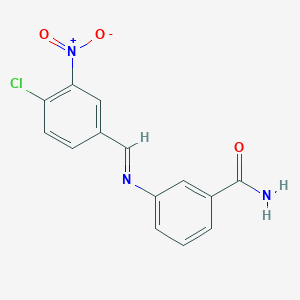
8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BRD0705, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression.
Applications De Recherche Scientifique
Synthesis and Protective Group Strategies
- A study by Khaliullin et al. (2020) outlines the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protective group. This approach addresses challenges in synthesizing compounds unsubstituted at the N7 position, demonstrating the practicality of thietanyl protection in such syntheses (Khaliullin & Shabalina, 2020).
Unusual Reactions in Organic Synthesis
- Another research by Khaliullin and Shabalina (2020) discusses an unusual reaction involving 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the complexity and unpredictability in the synthesis of such compounds (Khaliullin & Shabalina, 2020).
Bromophenols in Algae and Synthesis Complexity
- Ma et al. (2007) identified new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. This study provides insight into the natural occurrence and complex structural synthesis of bromo-substituted purine derivatives (Ma et al., 2007).
Thietanyl Protection and Alkylation
- The work of Khaliullin, Shabalina, and Sharafutdinov (2010) further explores the use of thietanyl protection in the synthesis of 1-alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study underscores the importance of protective groups in achieving specific substitutions in purine synthesis (Khaliullin, Shabalina & Sharafutdinov, 2010).
Antidepressant Properties
- The antidepressant properties of certain derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, were explored by Khaliullin et al. (2018). This study offers a potential application of such compounds in pharmacology (Khaliullin et al., 2018).
Propriétés
IUPAC Name |
8-bromo-1,7-bis[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)10-12-6-2-4-8-14(12)22)18(28)27(20(25)29)11-13-7-3-5-9-15(13)23/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFFRWYJHNDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N(C(=N2)Br)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-3-chloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B406111.png)
![1-Naphthyl-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B406112.png)
![5-[2-(3-bromo-4-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406113.png)
![5-[(2,6-Dichloro-4-nitro-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B406115.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B406116.png)
![5-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406117.png)

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B406119.png)
![3-{[(3-Iodo-4-methylphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B406120.png)

![3-[(5-Bromo-2,4-dimethoxybenzylidene)amino]benzamide](/img/structure/B406125.png)
![N-[4-(benzyloxy)benzylidene]-N-(3-iodo-4-methylphenyl)amine](/img/structure/B406127.png)
![N-(2-chlorophenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406130.png)
![N-[(Z)-1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide](/img/structure/B406133.png)